![molecular formula C18H17N3O2S B2709965 N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide CAS No. 899989-48-1](/img/structure/B2709965.png)
N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide, also known as MPOTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPOTA is a pyridazinone derivative that has shown promising results in various studies for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is an important therapeutic target for the treatment of diabetes, obesity, and cancer.
Scientific Research Applications
Anticancer Activity
Research on related compounds, such as those involving thiazole derivatives, indicates a potential for anticancer applications. For example, derivatives synthesized and studied for their anticancer activity showed selectivity and effectiveness against specific cancer cell lines, such as A549 human lung adenocarcinoma cells, highlighting the potential for compounds with similar structural motifs to serve in targeted cancer therapies (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
Antimicrobial and Anti-inflammatory Activities
Several studies on compounds with structural similarities, such as 1,3,4-oxadiazole and pyrazole derivatives, have demonstrated significant antimicrobial and anti-inflammatory properties. These compounds have been tested against various bacterial and fungal species, showing promise as novel agents in treating infectious diseases and inflammation (Samreen Gul, Aziz‐ur‐Rehman, M. Abbasi, K. Khan, K. Nafeesa, A. Siddiqa, M. Akhtar, M. Shahid, Zinayyera Subhani, 2017). Such studies suggest that the compound may also exhibit similar bioactivities, making it a candidate for antimicrobial and anti-inflammatory drug development.
Neuroprotective and Cardioprotective Properties
Compounds within the pyridazinone class have been investigated for their neuroprotective and cardioprotective effects. These studies explore how such compounds can mitigate damage in neurological disorders and heart diseases, indicating a potential application of similar compounds in protecting against cellular damage in these conditions (S. Szilagyi, P. Pollesello, J. Levijoki, P. Kaheinen, H. Haikala, I. Edes, Z. Papp, 2004).
Enzyme Inhibition for Therapeutic Applications
The compound's structural features may also lend itself to applications involving enzyme inhibition. Similar compounds have been shown to inhibit enzymes like phosphodiesterases, which play critical roles in various physiological processes. This suggests a potential use in designing drugs that target specific enzymes for therapeutic purposes (S. Szilagyi, P. Pollesello, J. Levijoki, P. Kaheinen, H. Haikala, I. Edes, Z. Papp, 2004).
Antioxidant Activity
The chemical structure of the compound suggests potential antioxidant properties. Research on similar compounds, such as those incorporating sulfamoyl moieties and heterocyclic rings, has demonstrated the capability to scavenge free radicals and protect against oxidative stress (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014). This indicates a possible application in developing treatments for conditions associated with oxidative damage.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)11-19-17(22)12-21-18(23)9-8-15(20-21)16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOMXAODICDTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)

![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)
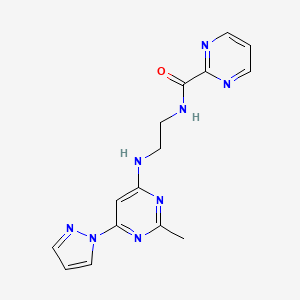
![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)

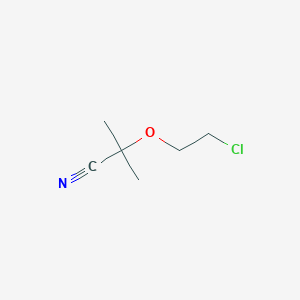
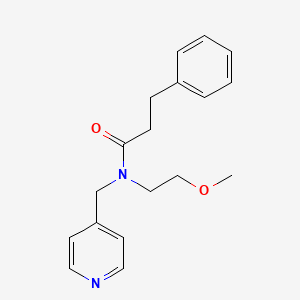
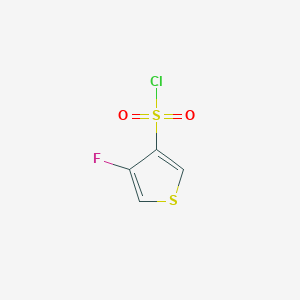

![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)

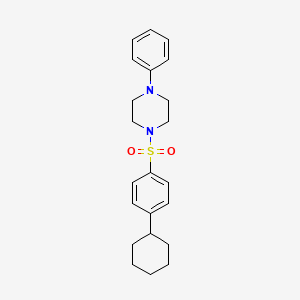
![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2709904.png)